4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone
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Overview
Description
4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and various industrial processes. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone typically involves the reaction of ethyl 2-phenyl-3-oxobutanoate with hydrazine hydrate to form the pyridazinone ring. This intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone ring can be reduced to the corresponding dihydropyridazinone using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various alkoxy or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with active site residues, inhibiting enzyme activity. The pyridazinone core can interact with various biological pathways, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Known for its anticancer properties.
4-aryl-5-cyano-1,6-dihydro-2-thiouracils: Exhibits antiviral and anticancer activities.
Uniqueness
4-(Benzylthio)-5-ethoxy-2-phenyl-3(2H)-pyridazinone is unique due to its combination of a benzylthio group and a pyridazinone core, which provides a distinct set of chemical and biological properties
Properties
CAS No. |
5509-78-4 |
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Molecular Formula |
C19H18N2O2S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-benzylsulfanyl-5-ethoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C19H18N2O2S/c1-2-23-17-13-20-21(16-11-7-4-8-12-16)19(22)18(17)24-14-15-9-5-3-6-10-15/h3-13H,2,14H2,1H3 |
InChI Key |
SPHYEGOGWPUGBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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